Daidzein

Overview

Description

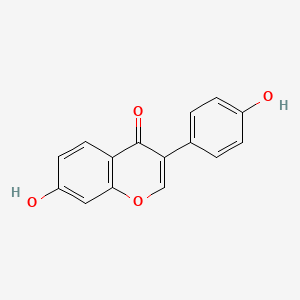

Daidzein (C₁₅H₁₀O₄) is a naturally occurring isoflavone found predominantly in soybeans and legumes. It belongs to the phytoestrogen class, exhibiting structural similarity to 17-β-estradiol, which enables weak estrogenic activity . Its bioavailability and bioactivity are influenced by hydroxylation patterns on the A-, B-, and C-rings of its core structure, which also dictate its metabolic fate and interactions with cellular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: Daidzein can be synthesized through various methods, including enzymatic hydrolysis and chemical synthesis. One efficient method involves the enzymatic hydrolysis of daidzin, a glycoside form of this compound, using β-glucosidase in deep eutectic solvents. This method is environmentally friendly and yields high purity this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from soybeans and other leguminous plants. The process includes the isolation of isoflavones from the plant material, followed by purification steps to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Daidzein undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the reaction conditions.

Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.

Substitution: this compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic reagents like halogens can be used under controlled conditions.

Major Products Formed:

Oxidation: Various oxidized derivatives of this compound.

Reduction: Dihydrothis compound.

Substitution: Halogenated derivatives of this compound

Scientific Research Applications

Cancer Prevention

Daidzein has garnered attention for its anticancer properties, particularly in relation to estrogen-dependent cancers such as breast and prostate cancer. Research indicates that this compound exhibits both estrogen receptor-dependent and independent mechanisms that may contribute to its anticancer effects:

- Breast Cancer : Studies suggest that this compound may reduce the risk of breast cancer by modulating estrogen levels and influencing cell proliferation pathways. A review highlighted its potential to alleviate postmenopausal symptoms and mitigate breast cancer risk through its hormonal activity .

- Prostate Cancer : A case-control study indicated that non-metabolizers of this compound had a higher incidence of prostate cancer, suggesting a link between this compound metabolism and cancer risk . Furthermore, this compound's antioxidant properties may help protect against oxidative stress associated with tumorigenesis.

Metabolic Health

This compound has been associated with improved metabolic parameters, particularly concerning liver health:

- Non-Alcoholic Fatty Liver Disease : A cross-sectional study found a negative association between this compound intake and the incidence of metabolic associated fatty liver disease (MAFLD). Higher this compound consumption correlated with lower hepatic steatosis indices, indicating its potential role in liver health management .

- Diabetes Management : this compound has demonstrated anti-diabetic effects by promoting glucose uptake and improving insulin sensitivity through mechanisms involving glucose transporter proteins . This suggests that dietary inclusion of this compound could be beneficial for managing type 2 diabetes.

Cardiovascular Health

The antioxidant properties of this compound contribute to cardiovascular protection by reducing oxidative stress and inflammation:

- Cholesterol-Lowering Effects : this compound has been shown to lower cholesterol levels by inhibiting the oxidation of low-density lipoproteins (LDL), which is crucial for preventing atherosclerosis . Its role in maintaining endothelial function further supports cardiovascular health.

Neuroprotection

This compound's effects extend to the central nervous system, where it exhibits neuroprotective properties:

- Cognitive Function : Research indicates that this compound may enhance cognitive abilities and protect against neurodegenerative diseases by interacting with signaling pathways involved in neuronal survival and growth . Its phytoestrogenic nature suggests it could play a role in mitigating age-related cognitive decline.

Summary Table of this compound Applications

Mechanism of Action

Daidzein exerts its effects primarily through its interaction with estrogen receptors. It can bind to estrogen receptors alpha and beta, mimicking the effects of endogenous estrogens. This interaction influences various signaling pathways, including those involved in cell proliferation, apoptosis, and antioxidant defense . Additionally, this compound can be metabolized by gut microbiota to produce equol, a compound with higher estrogenic activity .

Comparison with Similar Compounds

Daidzein shares structural and functional similarities with several isoflavones and metabolites. Below is a detailed comparison with key analogues:

Genistein (C₁₅H₁₀O₅)

- Structural Differences : Genistein differs from this compound by an additional hydroxyl group at the C5 position on the A-ring (Figure 1). This modification enhances its polarity and antioxidant capacity .

- Physicochemical Properties : Genistein has higher water solubility (3.8 µg/mL vs. 1.2 µg/mL for this compound) but lower membrane permeability (LogP: 2.1 vs. 2.6) due to the extra hydroxyl group .

- Bioactivity: Anticancer Effects: Genistein more potently inhibits NF-κB signaling and angiogenesis in prostate cancer compared to this compound . Osteogenic Activity: Both compounds enhance osteogenic differentiation in mesenchymal stem cells, but this compound analogs (e.g., hydroxylated derivatives) show greater potency . Metabolism: Genistein produces a diagnostic DPI at m/z 151 in ESI-MS² spectra (vs. m/z 135 for this compound), reflecting differences in fragmentation due to the C5 hydroxyl group .

Table 1 : Key Differences Between this compound and Genistein

| Property | This compound | Genistein |

|---|---|---|

| Molecular Formula | C₁₅H₁₀O₄ | C₁₅H₁₀O₅ |

| Hydroxyl Groups | 2 (C7, C4') | 3 (C5, C7, C4') |

| LogP | 2.6 | 2.1 |

| Solubility (µg/mL) | 1.2 | 3.8 |

| Key Metabolite DPI | m/z 135 | m/z 151 |

| NF-κB Inhibition | Moderate | Strong |

Biochanin A (C₁₆H₁₂O₅)

- Structural Differences : Biochanin A has a methoxy group at C4' on the B-ring, replacing the hydroxyl group in this compound .

- Bioactivity :

Equol (C₁₅H₁₄O₃)

- Structural Differences : Equol is a this compound metabolite with a reduced C-ring and a chiral center, making it structurally distinct from its precursor .

- Bioactivity :

O-Desmethylangolensin (O-DMA, C₁₅H₁₄O₄)

- Structural Differences: O-DMA is formed via this compound’s B-ring cleavage, resulting in a single phenolic ring .

- Bioactivity: ER Binding: O-DMA’s glucuronide form shows weak ERβ binding compared to this compound and equol, reducing its estrogenic effects . Antioxidant Capacity: Lacks the diphenolic structure of this compound, diminishing its free radical scavenging activity .

Glycitein (C₁₆H₁₂O₅)

Biological Activity

Daidzein, a phytoestrogen isoflavone predominantly found in soybeans and other legumes, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of this compound's biological effects, including its antioxidant, anti-inflammatory, anticancer, and cardiovascular protective properties. The information is supported by recent research findings and case studies.

This compound's chemical structure is similar to that of mammalian estrogens, allowing it to interact with estrogen receptors (ER) and exhibit both estrogenic and anti-estrogenic effects. Its mechanism of action includes:

- Estrogen Receptor Modulation : this compound can bind to ERs, influencing gene expression related to reproductive health.

- Antioxidant Activity : It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as catalase and superoxide dismutase (SOD) .

- Anti-inflammatory Effects : this compound inhibits pro-inflammatory cytokines and enzymes like COX-2, contributing to its anti-inflammatory properties .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, as demonstrated in HepG2 cell studies where it increased catalase activity by 6.2-fold compared to control levels. This suggests a protective role against oxidative damage .

2. Anti-inflammatory Activity

Research indicates that this compound can modulate inflammatory responses by inhibiting the expression of pro-inflammatory mediators. Studies have shown that it can reduce the levels of COX-2 and other inflammatory markers, making it a potential therapeutic agent for conditions characterized by chronic inflammation .

3. Anticancer Properties

This compound has been linked to anticancer effects through various mechanisms:

- Apoptosis Induction : It promotes programmed cell death in cancer cells, particularly in hormone-dependent cancers such as breast and prostate cancer .

- Cell Proliferation Inhibition : this compound has been shown to inhibit the proliferation of cancer cells by modulating signaling pathways involved in cell growth .

4. Cardiovascular Benefits

This compound contributes to cardiovascular health by improving lipid profiles and reducing cholesterol levels. It enhances endothelial function and may protect against atherosclerosis through its anti-inflammatory and antioxidant activities .

5. Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Antioxidant Efficacy

A study conducted on HepG2 cells demonstrated that this compound significantly increases antioxidant enzyme activity, providing evidence for its role in mitigating oxidative stress-related diseases.

Case Study 2: Cosmetic Safety Assessment

In a recent case study using Next Generation Risk Assessment (NGRA), researchers established a safe concentration for this compound in cosmetic formulations. The study highlighted this compound's safety profile while replacing traditional animal testing methods with innovative assessment techniques .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying daidzein in biological samples, and how are they validated?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. Validation includes assessing linearity (e.g., 0.313–50 μg/mL range), precision (RSD < 2%), and recovery rates (≥95%). System suitability tests ensure retention time consistency (e.g., 4.30 min for this compound) .

- Experimental Design : Include internal standards to control matrix effects and use orthogonal testing (e.g., varying mobile phase ratios) to confirm specificity .

Q. How do researchers address ethical considerations when designing in vivo studies on this compound?

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For animal studies, adhere to institutional animal care protocols, minimize sample sizes via power analysis, and justify dosages (e.g., 5–10 mg/kg in joint studies) to avoid toxicity .

Q. What statistical approaches are used to analyze this compound’s bioactivity in preclinical models?

- Analysis : Use one-way ANOVA with post hoc tests (e.g., Dunnett’s test) for dose-response comparisons. Report effect sizes (e.g., p<0.05 for joint morphology improvements) and standard deviations (mean ± SD) to quantify variability .

Q. How are research hypotheses structured to investigate this compound’s estrogenic properties?

- Design : Formulate hypotheses using PICO (Population, Intervention, Comparison, Outcome). Example: “In ovariectomized rats (P), does oral this compound (I) compared to estradiol (C) improve bone density (O)?” .

Advanced Research Questions

Q. How can orthogonal experimental designs optimize this compound formulation parameters (e.g., liposome encapsulation efficiency)?

- Method : Apply Taguchi orthogonal arrays to screen factors like phospholipid ratio, sonication time, and temperature. Use ANOVA to identify critical factors (e.g., lipid concentration contributes 60% to encapsulation efficiency) .

- Validation : Confirm robustness via stability testing (e.g., 4°C storage for 30 days) and pharmacokinetic profiling (AUC, Cmax) .

Q. What strategies resolve contradictions in this compound bioavailability data between in vitro and in vivo models?

- Analysis : Compare dissolution profiles (e.g., USP Apparatus II) with in vivo absorption (e.g., portal vein sampling). Use compartmental modeling to account for metabolism differences. For instance, low oral bioavailability may stem from gut microbiota conversion to equol .

Q. How do researchers validate this compound’s mechanism of action in complex systems (e.g., NF-κB signaling)?

- Approach : Combine siRNA knockdowns with luciferase reporter assays. For example, silence NF-κB subunits (p50/p65) in macrophages and measure this compound’s effect on LPS-induced inflammation. Confirm via Western blot (IκBα degradation) .

Q. What integrative meta-analysis techniques synthesize conflicting data on this compound’s cardioprotective effects?

- Method : Perform systematic reviews using PRISMA guidelines. Weight studies by sample size and quality (e.g., randomized vs. observational). Use random-effects models to account for heterogeneity, and subgroup analyses to explore dose-dependent trends .

Q. Data Contradiction & Validation

Q. How are batch-to-batch inconsistencies in this compound purity addressed in multi-center studies?

- Protocol : Implement QC/QA workflows: (1) Certificate of Analysis (CoA) verification via independent labs, (2) NMR/HPLC-MS batch testing, (3) blinding researchers to sample origins to reduce bias .

Q. What computational tools predict this compound-drug interactions to guide experimental prioritization?

- Tools : Use molecular docking (AutoDock Vina) to screen CYP450 isoforms. Validate predictions with hepatic microsome assays (e.g., IC50 for CYP3A4 inhibition) .

Properties

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSIJRDFPHDXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022310 | |

| Record name | 7,4'-Dihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Daidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

486-66-8 | |

| Record name | Daidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daidzein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daidzein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7,4'-Dihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAIDZEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6287WC5J2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Daidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

323 °C | |

| Record name | Daidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.